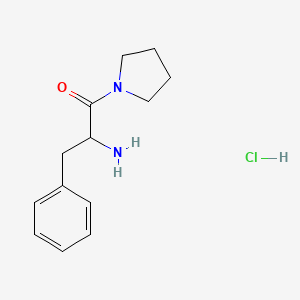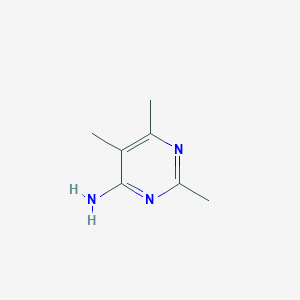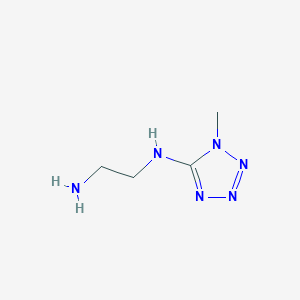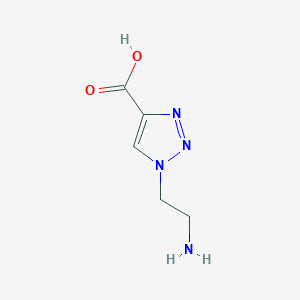
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride
Vue d'ensemble
Description
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride (APPPH) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of around 200°C. APPPH is a derivative of the neurotransmitter dopamine, and it has been used in studies of dopamine-related behaviors in animals. It has also been used in biochemical and physiological studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of dopamine on behavior in animals, as well as to investigate the biochemical and physiological effects of dopamine in humans. It has also been used to investigate the structure and function of dopamine receptors, as well as to study the effects of drugs on dopamine systems.
Mécanisme D'action
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride acts as a dopamine agonist, meaning that it binds to and activates dopamine receptors. This activation of dopamine receptors leads to a variety of biochemical and physiological effects, which will be discussed in the following section.
Biochemical and Physiological Effects
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, as well as to increase levels of other neurotransmitters such as serotonin and norepinephrine. It has also been shown to affect the activity of enzymes involved in dopamine metabolism, as well as to affect the activity of other enzymes involved in neurotransmitter synthesis and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it convenient for laboratory experiments. Additionally, it is relatively stable, which makes it suitable for long-term experiments. However, 2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride is not water soluble, which can make it difficult to use in experiments that require aqueous solutions.
Orientations Futures
There are a number of potential future directions for 2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride. One potential direction is to use it in studies of the effects of dopamine on behavior in humans. Additionally, it could be used to study the effects of drugs on dopamine systems in humans, as well as to investigate the structure and function of dopamine receptors. Another potential direction is to use it to investigate the biochemical and physiological effects of dopamine in humans. Finally, it could be used to investigate the effects of drugs on other neurotransmitter systems in humans.
Propriétés
IUPAC Name |
2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;/h1-3,6-7,12H,4-5,8-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFPVPUOOAOXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)





![[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B1527321.png)




![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)

